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polyacrylate/ polyalcohol copolymer - 130672-62-7

polyacrylate/ polyalcohol copolymer

Catalog Number: EVT-1522004
CAS Number: 130672-62-7
Molecular Formula: C8H11NO4
Molecular Weight: 0
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Product Introduction

Overview

Polyacrylate/polyalcohol copolymer is a synthetic polymer that combines polyacrylate and polyalcohol components, resulting in a versatile material with unique properties. These copolymers are primarily synthesized through the polymerization of acrylic esters, which are derived from acrylic acid, and can be modified to enhance their functionality for various applications. They are classified as synthetic resins and are widely utilized in industries such as pharmaceuticals, coatings, and adhesives due to their favorable mechanical and chemical properties.

Source

The primary source of polyacrylate is acrylic acid, which is produced through the oxidation of propylene. The polymerization process typically involves the use of free-radical initiators, leading to the formation of long-chain polymers. The specific copolymerization with polyalcohols introduces additional functional groups that can enhance solubility and reactivity, making these materials suitable for specialized applications .

Classification

Polyacrylate/polyalcohol copolymers can be classified based on their composition and functional properties:

  • By Composition:
    • Polyacrylate-rich copolymers
    • Polyalcohol-rich copolymers
  • By Functionality:
    • Water-soluble copolymers
    • Biocompatible copolymers for medical applications
Synthesis Analysis

Methods

The synthesis of polyacrylate/polyalcohol copolymer typically employs several methods, including:

  • Free-Radical Polymerization: This is the most common method where acrylic acid is polymerized in the presence of free-radical initiators. The reaction conditions can be adjusted to control molecular weight and branching.
  • Reversible Addition Fragmentation Chain Transfer: This technique allows for better control over the polymer architecture, enabling the synthesis of block copolymers with specific functionalities .

Technical Details

During synthesis, the choice of initiator and reaction conditions (temperature, solvent) significantly impacts the molecular weight and distribution of the copolymer. For example, using an aniline-functionalized chain transfer agent in a controlled radical polymerization process can yield a block copolymer that exhibits enhanced solubility in polar solvents .

Molecular Structure Analysis

Structure

The molecular structure of polyacrylate/polyalcohol copolymer consists of repeating units derived from acrylic acid and alcohols. The general structure can be represented as follows:

Polyacrylate unit [CH2=CHCOOR]\text{Polyacrylate unit }-[CH_2=CHCOOR]-

Where RR represents the alkyl group from the alcohol.

Data: The melting point of certain polyacrylate copolymers has been reported between 68–70 °C, indicating their thermal stability .

Chemical Reactions Analysis

Reactions

Polyacrylate/polyalcohol copolymers participate in various chemical reactions:

  • Esterification: The reaction between acrylic acid and alcohols leads to the formation of ester bonds within the polymer backbone.
  • Crosslinking Reactions: These polymers can undergo crosslinking under certain conditions to form hydrogels or network structures, enhancing their mechanical properties.

Technical Details

The specific functional groups present in polyalcohols can react with other chemical species, allowing for further modifications that enhance properties such as adhesion and solubility.

Mechanism of Action

Process

The mechanism by which polyacrylate/polyalcohol copolymers exert their effects primarily involves their ability to swell in aqueous environments, which enhances their interaction with biological tissues or surfaces. This property is particularly useful in medical applications such as drug delivery systems or tissue scaffolding.

Data: Studies have shown that these copolymers can achieve high success rates in medical applications like vesicoureteral reflux treatment, indicating their effectiveness in clinical settings .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Polyacrylate/polyalcohol copolymers exhibit excellent solubility in polar solvents such as water and ethanol.
  • Thermal Stability: They generally possess good thermal stability with melting points around 68–70 °C.

Chemical Properties

  • Reactivity: The presence of hydroxyl groups from polyalcohols increases reactivity towards crosslinking agents.
  • Biocompatibility: Many formulations are designed to be biocompatible for medical applications.
Applications

Polyacrylate/polyalcohol copolymers have diverse applications across various fields:

  • Pharmaceuticals: Used as drug delivery systems due to their ability to encapsulate active pharmaceutical ingredients and release them in a controlled manner.
  • Medical Devices: Employed in treatments such as vesicoureteral reflux where they serve as bulking agents due to their high efficacy rates compared to other materials .
  • Coatings and Adhesives: Their excellent adhesive properties make them suitable for use in paints, coatings, and textile treatments.
Synthesis and Fabrication of Polyacrylate/Polyalcohol Copolymers

Chemical Synthesis Methodologies

Emulsion Polymerization Techniques

Emulsion polymerization is a dominant method for synthesizing polyacrylate/polyalcohol copolymers, utilizing water as an eco-friendly dispersion medium. This process involves emulsifying hydrophobic monomers (e.g., butyl acrylate, methyl methacrylate) in water using surfactants like sodium dodecyl sulfate (SDS) or sodium lauryl sulfate. Radical initiators such as potassium persulfate (KPS) generate free radicals at 70–80°C, triggering chain growth within micelles. The resulting latex particles (100–300 nm diameter) exhibit high molecular weight (>100,000 g/mol) and narrow dispersity (Đ < 1.5) [1] [5]. Key advantages include:

  • Heat dissipation: Water’s high specific heat capacity enables temperature control during exothermic reactions.
  • Environmental safety: Eliminates volatile organic solvents [5].
  • Scalability: Direct applicability in coatings and biomedical hydrogels without post-polymerization purification [4] [5].

Table 1: Components in Emulsion Polymerization of Polyacrylate Copolymers

Component TypeExamplesFunctionTypical Concentration (wt%)
MonomersButyl acrylate, Methyl methacrylatePolymer backbone formation40–60
SurfactantSodium dodecyl sulfateStabilizes monomer droplets1–3
InitiatorPotassium persulfateGenerates free radicals0.5–1.5
CrosslinkerEthylene glycol dimethacrylateEnhances network stability0.1–2
MediumDeionized waterReaction dispersion30–50

Pre-Emulsion Polymerization Processes

Pre-emulsion polymerization mitigates gel formation and improves colloidal stability by premixing monomers, surfactants, and water before initiating polymerization. This method ensures uniform monomer distribution and controlled particle size (e.g., 150–500 nm). A typical protocol involves:

  • Dissolving emulsifiers (e.g., 5 g OP-10) in water (450 mL).
  • Adding monomers (e.g., butyl acrylate, methyl methacrylate) dropwise under high-shear mixing.
  • Initiating polymerization with KPS at 75°C [5].Pre-emulsion enhances copolymer homogeneity and reduces coagulum formation compared to batch processes, critical for industrial reproducibility [5].

Radical Polymerization Mechanisms

Free-radical polymerization drives chain growth through initiation, propagation, and termination:

  • Initiation: Thermal decomposition of persulfates (e.g., KPS → SO₄•⁻) or azo-compounds (e.g., VAZO-88) generates primary radicals.
  • Propagation: Radicals add to acrylate monomers (e.g., acrylic acid), forming growing chains.
  • Termination: Chain coupling or disproportionation halts growth [1].Controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation Chain Transfer) enable precise architecture control. Trithiocarbonates act as chain-transfer agents, facilitating block copolymer synthesis (e.g., poly(acrylic acid)-block-polycaprolactone) with Đ < 1.3 [4].

Monomer Selection and Copolymer Design

Role of Acrylate and Alcohol-Based Monomers

Monomer selection dictates copolymer properties:

  • Acrylates: Butyl acrylate (BA) imparts flexibility (Tg ≈ -54°C), while methyl methacrylate (MMA) enhances rigidity (Tg ≈ 105°C). Adjusting BA/MMA ratios tunes mechanical properties like elongation at break (200–800%) [1] [5].
  • Alcohol-based monomers: Hydroxyethyl acrylate (HEA) or glycerol introduces pendant hydroxyl groups, enabling hydrogen bonding for hydrogel formation. In biomedical applications, polyalcohol segments enhance hydrophilicity and swelling capacity (up to 500%) [4] [6].Ternary systems (e.g., BA/MMA/acrylic acid) optimize peelability for decontamination coatings while maintaining film integrity [5].

Functional Monomers for Crosslinking and Stability

Reactive comonomers enable covalent crosslinking:

  • Carboxylic acid monomers: Acrylic acid (AA) or itaconic acid forms ionic bonds with multivalent cations (e.g., Ca²⁺), creating self-healing networks.
  • Epoxy-functional monomers: Glycidyl methacrylate (GMA) undergoes thermal crosslinking via epoxy-COOH reactions.
  • Multi-vinyl monomers: Ethylene glycol dimethacrylate (EGDMA) (0.5–2 wt%) generates 3D networks, reducing solubility and enhancing thermal stability (>200°C) [4] [6].

Table 2: Functional Monomers in Copolymer Design

MonomerFunctionReaction MechanismApplication Example
Acrylic acid (AA)Ionic crosslinkingCarboxylate-Ca²⁺ coordinationSelf-supporting hydrogels
Hydroxyethyl acrylate (HEA)Hydrogen bondingOH···OH interactionsWater-swollen networks
Glycidyl methacrylate (GMA)Covalent crosslinkingEpoxy-COOH ring openingThermoset coatings
Ethylene glycol dimethacrylate (EGDMA)Network formationRadical copolymerizationPeelable decontamination films

Industrial-Scale Production Challenges

Scalability of Batch vs. Continuous Processes

  • Batch reactors: Employ stirred tanks (5,000–20,000 L) for emulsion polymerization. Limitations include:
  • Temperature gradients causing polydispersity (Đ > 2.0).
  • Residual monomer accumulation (>500 ppm), requiring post-reaction stripping [4].
  • Continuous processes: Tubular or CSTR reactors enable steady-state operation with:
  • Higher productivity (≥50% output increase).
  • Narrower molecular weight distribution (Đ < 1.5).Pre-emulsion feeding is essential to prevent surfactant depletion and maintain particle stability [4] [5].

Table 3: Industrial Polymerization Process Comparison

ParameterBatch ProcessContinuous ProcessAdvantage of Continuous
Temperature controlNon-uniform (±5°C)Isothermal (±0.5°C)Improved product consistency
Residual monomer300–1000 ppm<100 ppmReduced purification cost
Particle size distributionBroad (100–600 nm)Narrow (200±30 nm)Enhanced colloidal stability
Production capacity5–10 tons/day20–50 tons/dayHigher throughput

Optimization of Reaction Parameters

Critical parameters for industrial scale-up:

  • Temperature: 70–85°C balances initiator decomposition (e.g., KPS t1/2 = 1–2 hr at 70°C) and minimizes side reactions (e.g., branching). Excess heat accelerates termination, lowering molecular weight [1] [4].
  • pH: Alkaline conditions (pH 8–10) stabilize acrylic acid-containing copolymers via carboxylate ionization, preventing coagulation. Acidic media trigger premature crosslinking [5] [6].
  • Initiators: Water-soluble initiators (e.g., KPS, ammonium persulfate) at 0.5–1.5 wt% ensure sufficient radical flux. Redox systems (e.g., persulfate-bisulfite) enable low-temperature polymerization [1].
  • Surfactant concentration: 1–3 wt% prevents particle aggregation during monomer feeding. Excess surfactant (>5 wt%) increases foam formation and post-treatment costs [5].

Properties

CAS Number

130672-62-7

Product Name

polyacrylate/ polyalcohol copolymer

Molecular Formula

C8H11NO4

Synonyms

polyacrylate/ polyalcohol copolymer

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